molecular formula C15H24BNO6S B1434270 (4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid CAS No. 1704082-65-4

(4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid

Cat. No.: B1434270
CAS No.: 1704082-65-4
M. Wt: 357.2 g/mol
InChI Key: OIZCBXVOCRVGCF-UHFFFAOYSA-N
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Description

This boronic acid derivative features a phenyl ring substituted with a methoxy group at position 4, a sulfamoyl group at position 3, and a boronic acid moiety at position 1. The sulfamoyl group is further modified with a (4-methoxycyclohexyl)methyl substituent, enhancing its steric bulk and lipophilicity.

Properties

IUPAC Name

[4-methoxy-3-[(4-methoxycyclohexyl)methylsulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO6S/c1-22-13-6-3-11(4-7-13)10-17-24(20,21)15-9-12(16(18)19)5-8-14(15)23-2/h5,8-9,11,13,17-19H,3-4,6-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZCBXVOCRVGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCC(CC2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The synthesis typically proceeds through the following key steps:

  • Step 1: Preparation of the Sulfamoyl Intermediate
    The sulfamoyl group is introduced by reacting an amine derivative of 4-methoxycyclohexylmethylamine with a sulfamoyl chloride or equivalent reagent to yield the N-((4-methoxycyclohexyl)methyl)sulfamoyl intermediate.

  • Step 2: Functionalization of the Phenyl Boronic Acid
    The boronic acid moiety is introduced or retained on a 4-methoxy-3-substituted phenyl ring, which is then coupled with the sulfamoyl intermediate.

  • Step 3: Coupling of the Sulfamoyl Group to the Phenyl Boronic Acid
    This involves nucleophilic substitution or amide bond formation under controlled conditions to attach the sulfamoyl group to the phenyl ring bearing the boronic acid.

Detailed Reaction Conditions and Optimization

Based on related boronic acid derivatives and sulfamoyl functionalizations, the following experimental conditions are recommended and have been optimized for similar compounds:

Parameter Optimal Condition Notes
Solvent Anhydrous toluene or acetonitrile Ensures solubility and reaction efficiency
Base Potassium acetate (KOAc) Promotes higher conversion rates (~74%)
Catalyst Pd(PPh3)4 (1 mol%) Facilitates coupling reactions
Temperature 100–120 °C Reflux conditions for optimal conversion
Reaction Time 12–15 hours Sufficient for complete conversion
Atmosphere Argon (inert atmosphere) Prevents oxidation and side reactions

These conditions are derived from catalytic meta-selective C-H functionalization and Suzuki-type coupling reactions of boronic acids with substituted phenyl rings, adapted for sulfamoyl derivatives.

Experimental Procedure Example

Synthesis of (4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid:

  • Preparation of N-((4-methoxycyclohexyl)methyl)sulfamoyl chloride intermediate:

    • React 4-methoxycyclohexylmethylamine with sulfamoyl chloride in anhydrous dichloromethane at 0 °C under argon.
    • Stir for 2 hours, then warm to room temperature and continue stirring for 4 hours.
  • Coupling with 4-methoxy-3-aminophenylboronic acid:

    • Dissolve 4-methoxy-3-aminophenylboronic acid in dry toluene.
    • Add potassium acetate and Pd(PPh3)4 catalyst.
    • Add the sulfamoyl chloride intermediate dropwise.
    • Heat under reflux (110 °C) for 12 hours under argon atmosphere.
  • Workup and purification:

    • Cool reaction mixture, quench with saturated sodium bicarbonate solution.
    • Extract organic layer, dry over MgSO4, and concentrate under reduced pressure.
    • Purify by silica gel column chromatography using hexane/ethyl acetate gradient.

Analytical Validation and Characterization

  • NMR Spectroscopy (1H, 13C): Confirms the presence of aromatic protons, methoxy groups, and sulfamoyl methylene linkages.
  • Mass Spectrometry (ESI-TOF): Confirms molecular weight consistent with the target compound.
  • HPLC: Ensures purity >95%, retention time consistent with expected polarity.
  • IR Spectroscopy: Shows characteristic bands for boronic acid (B–OH), sulfamoyl (S=O), and methoxy (C–O) groups.

Stock Solution Preparation Data

For practical applications, stock solutions of the compound are prepared at various molarities as follows (data adapted from supplier protocols):

Amount of Compound (mg) Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 2.7993 0.5599 0.2799
5 13.9966 2.7993 1.3997
10 27.9932 5.5986 2.7993

Summary Table of Reaction Optimization Parameters

Parameter Tested Range Optimal Value Conversion (%)
Base None, K2CO3, KOAc, CsOAc KOAc (2 equiv) 74
Solvent Toluene, Acetonitrile, DMSO Toluene 66
Catalyst Loading 0–7.5 mol% 5 mol% Pd(PPh3)4 74
Temperature 25–135 °C 120 °C 74
Atmosphere Argon, Air, Oxygen Argon 74
Reaction Time 0–20 hours 12–15 hours 70–74

Mechanism of Action

The mechanism of action of (4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . This interaction is particularly relevant for enzymes with serine or threonine residues in their active sites .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring and the sulfamoyl group:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Findings References
(4-Methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid 4-OCH₃, 3-sulfamoyl-(4-methoxycyclohexyl)methyl C₁₇H₂₅BNO₆S* ~395.3 (estimated) Potential enzyme inhibition (inferred from structural analogs)
4-Methoxy-3-(piperidin-1-ylsulfonyl)phenylboronic acid 4-OCH₃, 3-sulfamoyl-piperidine C₁₂H₁₇BNO₅S 313.1 Catalogued as a research chemical; structural analog with reduced lipophilicity
B-[4-Methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]boronic acid 4-OCH₃, 3-sulfamoyl-pyrrolidine C₁₁H₁₅BNO₅S 299.1 Similar to above; used in protease inhibition studies
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid 2-phenoxymethyl, 4-(2-methoxyethyl) C₁₆H₁₉BO₄ 294.1 HDAC inhibitor (IC₅₀ ~1 µM); in vitro appressorium inhibition in fungi

Key Observations :

  • Enzyme Inhibition : Analogs with sulfamoyl groups (e.g., piperidine/pyrrolidine derivatives) show activity against proteases and histone deacetylases (HDACs). The target compound’s bulky substituent may sterically hinder binding to certain enzymes but improve specificity for others .

Physicochemical Properties

  • Solubility : Compared to simpler analogs like (4-hydroxyphenyl)boronic acid (), the target compound’s lipophilicity may reduce aqueous solubility, necessitating formulation adjustments for in vivo studies .
  • Stability : Boronic acids are prone to protodeboronation. The electron-withdrawing sulfamoyl group may stabilize the boronic acid moiety, as seen in related compounds () .

Biological Activity

(4-Methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid is a complex organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in various fields, supported by research findings and data.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with methoxy and sulfamoyl groups. Its molecular formula is C15H24BNO6SC_{15}H_{24}BNO_6S, and it possesses a CAS number of 1704082-65-4. The presence of the boronic acid moiety is crucial for its biological interactions, particularly in enzyme inhibition.

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with the active sites of various enzymes. The boronic acid group can interact with serine residues in the active sites of proteases and kinases, leading to inhibition of enzyme activity. This mechanism is significant in the context of cancer therapy and other therapeutic applications.

Anticancer Activity

Research has indicated that (4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid exhibits notable anticancer properties. In vitro studies demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), with an IC50 value indicating effective inhibition at low concentrations.

Cell Line IC50 (µg/mL)
MCF-718.76 ± 0.62
Healthy CellsNo toxic effect

These findings suggest that the compound selectively targets cancer cells while sparing healthy cells, a desirable trait for anticancer agents .

Enzyme Inhibition

The compound has been explored for its inhibitory effects on several enzymes:

Enzyme IC50 (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Antiurease1.10 ± 0.06
Antithyrosinase11.52 ± 0.46

These results indicate a strong potential for therapeutic applications in neurodegenerative diseases and metabolic disorders .

Case Studies

A study documented the synthesis and characterization of related boronic compounds, revealing their antioxidant properties alongside anticancer activity. The synthesized derivatives showed significant free radical scavenging ability, suggesting potential applications in oxidative stress-related conditions .

In another investigation, boronic acids were highlighted for their role as proteasome inhibitors, demonstrating effectiveness in halting cell cycle progression in cancer cells, thus inhibiting tumor growth . Such studies underscore the versatility of boronic acids in medicinal chemistry.

Applications in Drug Development

The unique structure of (4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid positions it as a promising candidate for drug development:

  • Cancer Therapy : Its ability to inhibit critical enzymes involved in cancer cell proliferation makes it a candidate for targeted therapies.
  • Drug Delivery Systems : The boronic acid functionality allows for selective targeting of cancer cells via interactions with glycocalyx components on cell surfaces .
  • Biochemical Research : Used as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex molecules .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions are required?

The synthesis involves multi-step protocols, including:

  • Suzuki-Miyaura cross-coupling to introduce the boronic acid group, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halide precursors .
  • Protection of sulfamoyl and methoxy groups with tert-butyl or benzyl groups to prevent undesired side reactions .
  • Purification via reverse-phase HPLC or column chromatography to achieve >95% purity, with critical monitoring of intermediates via TLC (Rf values reported in ).

Q. How is the compound characterized to confirm structural integrity and purity?

Key methods include:

  • ¹H/¹³C NMR : Assignments of methoxy (δ ~3.8 ppm), sulfamoyl (δ ~7.2–7.3 ppm), and boronic acid protons (δ ~8.1 ppm) .
  • High-resolution mass spectrometry (HRMS) : Exact mass confirmation (e.g., 363.0833812 for related analogs ).
  • LC-MS/MS : Quantification of impurities (e.g., residual boronic acid precursors) at <1 ppm sensitivity .

Advanced Research Questions

Q. What strategies optimize the compound’s solubility and stability in biological assays?

  • Co-solvents : Use DMSO (≤0.1% v/v) to enhance aqueous solubility while avoiding cytotoxicity .
  • pH stability studies : Monitor degradation kinetics at physiological pH (7.4) via UV-Vis or LC-MS, with cyclohexylmethoxy groups improving lipid bilayer penetration .
  • Lyophilization : Stabilize the compound for long-term storage in desiccated form .

Q. How does the compound interact with target proteins, and what computational models support these interactions?

  • Molecular docking : The boronic acid moiety forms covalent bonds with catalytic serine/threonine residues in proteases (e.g., SARS-CoV-2 Mpro), validated using AutoDock Vina .
  • MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) and hydrogen-bonding networks with sulfamoyl groups .
  • QSAR models : Correlate substituent effects (e.g., methoxy position) with IC50 values in enzyme inhibition assays .

Q. What methodologies address discrepancies in reported bioactivity across studies?

  • Orthogonal assays : Compare enzymatic activity (e.g., fluorescence-based protease assays) with cellular viability data (e.g., MTT assays) to rule off-target effects .
  • Meta-analysis : Standardize IC50 determination protocols (e.g., fixed ATP concentrations in kinase assays) to reduce variability .
  • Structural analogs : Test derivatives (e.g., BD064 ) to isolate contributions of specific functional groups.

Q. How are potential genotoxic impurities controlled during synthesis?

  • ICH M7 compliance : LC-MS/MS quantifies impurities (e.g., methyl phenyl boronic acid) at <1 ppm using ion-pair chromatography .
  • Solid-phase extraction (SPE) : Removes genotoxic byproducts via C18 cartridges, validated with spike-recovery tests (85–115%) .
  • Forced degradation studies : Expose the compound to heat/light and monitor impurity profiles to validate robustness .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid
Reactant of Route 2
(4-methoxy-3-(N-((4-methoxycyclohexyl)methyl)sulfamoyl)phenyl)boronic acid

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